4-Hydroxybenzo[d]isoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1,2-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-2-1-3-5-6(4)7(8(11)12)9-13-5/h1-3,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFLZLIUMEXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of substituted nitrile oxides with alkenes or alkynes, followed by hydrolysis and oxidation steps to introduce the hydroxyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ metal-free catalysts to minimize environmental impact and reduce costs associated with metal catalysts .
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxo-benzo[d]isoxazole-3-carboxylic acid.
Reduction: Formation of 4-hydroxybenzo[d]isoxazole-3-aldehyde or 4-hydroxybenzo[d]isoxazole-3-alcohol.
Substitution: Formation of 4-alkoxybenzo[d]isoxazole-3-carboxylic acid or 4-acetoxybenzo[d]isoxazole-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
4-Hydroxybenzo[d]isoxazole-3-carboxylic acid has been investigated for its potential as an anticancer agent. Recent studies have shown that derivatives of isoxazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that isoxazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study: Anticancer Activity
- Compound : this compound derivatives
- Target : Human cancer cell lines (e.g., MCF-7, A-549)
- Mechanism : Induction of apoptosis via caspase activation and microtubule destabilization.
- Results : Significant reduction in cell viability with IC50 values in the low micromolar range .
Agricultural Applications
The compound has also shown promise in agricultural sciences, particularly as a bioactive agent against plant pathogens. Studies indicate that isoxazole derivatives can inhibit the growth of various fungi and bacteria affecting crops.
Case Study: Antifungal Activity
- Compound : Isoxazole derivatives including this compound
- Targets : Fungal pathogens such as Rhizoctonia solani and Colletotrichum gloeosporioides.
- Results : Exhibited growth inhibition percentages of up to 90% at certain concentrations, demonstrating potential as a fungicide .
Synthetic Methodologies
The synthesis of this compound has been optimized through various methods, showcasing its versatility in organic synthesis. Recent advancements include eco-friendly one-pot reactions that utilize natural extracts as solvents, reducing the environmental impact of chemical processes.
Synthesis Overview
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to elucidate the relationship between the structure of isoxazole derivatives and their biological activities. These studies help in designing more potent compounds by modifying specific functional groups.
Key Findings
Mechanism of Action
The mechanism of action of 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Table 1: Comparative Data for Aryl-Substituted Isoxazole-3-carboxylic Acids
Amino Acid-Conjugated Derivatives
Compounds like 4-[(2S)-2-amino-2-carboxyethyl]-5-[methoxymethyl]isoxazole-3-carboxylic acid (7b) incorporate amino acid side chains, enabling interactions with biological targets such as the System xc⁻ transporter. Key differences include:
- Stereochemistry : The (S)-configured 7b shows distinct optical rotation ([α]²⁰D = -5.3°) and higher binding specificity compared to racemic analogues .
- Bioactivity : 7b inhibits [(3)H]L-glutamate uptake (IC₅₀ = 17 μM), comparable to the EAAT blocker TBOA, but with a 10-fold lower IC₅₀ (1.2 μM) for inhibiting L-glutamate-induced reverse transport .
Styryl-Substituted Derivatives
5-(p-Substituted styryl)-isoxazole-3-carboxylic acids (4a–h) feature extended π-conjugated systems, enhancing UV absorption and fluorescence properties. For example:
- Trans-configuration : Confirmed by J values of vinyl protons (J = 13–16 Hz) in ¹H NMR .
- Synthetic efficiency: Yields for styryl derivatives (e.g., 72% for 11b) exceed those of non-conjugated analogues due to stabilized transition states during cyclization .
Bioisosteres and Conformationally Constrained Analogues
- HIP-A and HIP-B : These tricyclic pyrrolo-isoxazole derivatives exhibit potent EAAT inhibition (IC₅₀ = 17–18 μM) but uniquely dissociate substrate uptake from reverse transport, a property absent in simpler isoxazole-carboxylic acids .
- WIN derivatives: Compounds like 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid show enhanced antiviral activity due to oxadiazole bioisosteric replacement, improving metabolic stability .
Salts and Polymorphs
The mesylate salt of 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide demonstrates superior aqueous solubility (50 mg/10 mL) and photostability compared to the free base, which is hygroscopic (1.8% water uptake at 80% RH) .
Key Research Findings
- Synthetic Accessibility : Electron-deficient aryl substituents (e.g., nitro) reduce reaction times (1 hour for 11h vs. 22 hours for 11d ) but lower yields due to side reactions .
- Biological Relevance: Amino acid-conjugated derivatives (e.g., 7b) show transporter subtype selectivity, while styryl derivatives (4a–h) are prioritized for imaging probes due to fluorescence .
- Contradictions : HIP-A/B’s low IC₅₀ for reverse transport inhibition (1.2 μM) contradicts the classical exchange-diffusion model, suggesting independent EAAT operational modes .
Biological Activity
4-Hydroxybenzo[d]isoxazole-3-carboxylic acid (4-HBICA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of 4-HBICA, including its mechanisms of action, therapeutic implications, and comparisons with structurally similar compounds.
Chemical Structure and Properties
4-HBICA features an isoxazole ring fused with a benzene ring, along with hydroxyl and carboxylic acid functional groups. Its molecular formula is with a molecular weight of approximately 179.13 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
The biological activity of 4-HBICA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, which can lead to the modulation or inhibition of enzyme activity. Additionally, the isoxazole ring may engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.
Biological Activities
Research indicates that 4-HBICA exhibits a range of biological activities:
- Anti-inflammatory Activity : Studies have shown that derivatives of isoxazole compounds can inhibit leukotriene biosynthesis, which is crucial for inflammatory responses. For instance, certain derivatives demonstrated potent inhibition of cellular 5-lipoxygenase product synthesis (IC50 = 0.24 μM), suggesting potential as anti-inflammatory agents .
- Antimicrobial Properties : Compounds similar to 4-HBICA have been reported to exhibit antimicrobial activity against various pathogens. The structural features contribute to their efficacy as potential antimicrobial agents .
- Anticancer Potential : Some studies suggest that the compound may possess anticancer properties by targeting specific pathways involved in cancer cell proliferation and survival. The unique structure allows for interaction with cancer-related enzymes, potentially leading to therapeutic effects.
Comparative Analysis
To better understand the uniqueness of 4-HBICA, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C8H5NO4 | Anti-inflammatory, antimicrobial |
| Isoxazole | C3H3N1O | General biological activity |
| Benzisoxazole | C7H5NO | Anticancer, anti-inflammatory |
| 4-Hydroxybenzoic Acid | C7H6O3 | Antioxidant, antimicrobial |
The combination of the isoxazole ring with hydroxyl and carboxylic acid groups in 4-HBICA imparts distinct chemical reactivity and biological activity compared to these structurally similar compounds.
Case Studies
- Leukotriene Inhibition : A study on 4,5-diaryl-isoxazole-3-carboxylic acids highlighted their potential as leukotriene biosynthesis inhibitors through targeting the FLAP protein involved in leukotriene synthesis. This suggests that derivatives like 4-HBICA could be explored for similar anti-inflammatory applications .
- Antimicrobial Efficacy : Research has indicated that compounds within the benzo[d]isoxazole class exhibit varying degrees of antimicrobial activity. For example, derivatives were tested against bacterial strains, showing significant inhibition zones .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid derivatives, and how can yields be optimized?
- Methodology : Derivatives are synthesized via multi-step sequences, including cyclization, esterification, and functional group modifications. For example, intermediates like 5-methyl-4-(substituted hydrazono)isoxazole derivatives are prepared using chalcone precursors and sodium ethoxide in dry hexane, followed by acid-catalyzed cyclization . Optimization involves:
- Stepwise yield improvement : Adjusting reaction time (e.g., refluxing for 1.5–5 hours) and solvent systems (e.g., glacial acetic acid for cyclization) .
- Purification : Recrystallization from ethanol or chloroform/ether mixtures enhances purity .
- Catalyst selection : Using HBTU and EtN in DMF for efficient coupling reactions .
Q. Which analytical techniques are critical for characterizing isoxazole-3-carboxylic acid derivatives?
- Essential methods :
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., δ 4.65 ppm for benzyloxymethyl protons) .
- Mass spectrometry : High-resolution FAB+ or ESI-MS validates molecular weights (e.g., m/z 245.0769 for 7b) .
- Elemental analysis : Ensures purity (e.g., C, H, N percentages within 0.5% of theoretical values) .
- Melting point analysis : Dec. points (e.g., 166–168°C) indicate compound stability .
Q. How do structural modifications (e.g., substituents) influence the biological activity of isoxazole derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups : Nitro substituents enhance binding to targets like System xc− transporter by increasing electrophilicity .
- Steric effects : Bulky groups (e.g., benzyloxymethyl) may reduce activity due to steric hindrance .
- Chirality : Enantiomers (e.g., (S)-MOM-ACPA) show distinct optical rotations ([α] -5.3) and receptor affinity .
Advanced Research Questions
Q. How can computational modeling guide the design of bioisosteres targeting HIV-1 integrase?
- Methodology :
- Docking studies : Isoxazole-3-carboxylic acids are docked into the HIV-1 integrase active site to mimic β-diketo acid interactions. Key residues (e.g., Mg-coordinating D64 and D116) are targeted .
- Bioisosteric replacement : Replace β-diketo motifs with isoxazole rings while maintaining hydrogen-bonding capacity .
Q. What eco-friendly strategies exist for synthesizing isoxazole derivatives, and how do they compare to traditional methods?
- Green synthesis approaches :
- Solvent systems : PEG-400 replaces toxic solvents, enabling hydroamination of diyne-indole derivatives with EtN .
- Catalyst-free conditions : o-Iodoxy benzoic acid mediates isoxazole formation via oxidative cyclization, reducing waste .
Q. How can researchers resolve contradictory data in SAR studies for isoxazole derivatives?
- Case analysis :
- Conflicting activity data : For example, 5-(4-nitrophenyl) derivatives show high in vitro activity but poor solubility. Address via:
- Physicochemical profiling : LogP and pKa measurements to balance lipophilicity and solubility .
- Crystallography : Resolve polymorphic forms (e.g., mesylate vs. hydrochloride salts) that alter bioavailability .
- Statistical rigor : Use multivariate analysis to disentangle electronic vs. steric effects in SAR .
Q. What strategies improve the metabolic stability of isoxazole-3-carboxylic acid derivatives in preclinical studies?
- Approaches :
- Ester prodrugs : Ethyl esters (e.g., 3a-g) enhance oral bioavailability by masking carboxylic acid groups .
- Stability assays : Incubate derivatives in liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Isotopic labeling : C-tracing to study degradation pathways in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
